2,2',2''-(Ethane-1,1,1-triyl)tris(5-pentylfuran)
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Overview
Description
5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-pentylfuran): is a chemical compound belonging to the class of furan derivatives It is characterized by the presence of three 2-pentylfuran groups attached to a central ethane-1,1,1-triyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-pentylfuran) typically involves the reaction of 2-pentylfuran with a suitable ethane-1,1,1-triyl precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-pentylfuran) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions may involve the replacement of specific functional groups within the molecule, resulting in new derivatives with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum may be used to facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-pentylfuran) is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Research in biology may explore the compound’s interactions with biological systems, including its potential as a bioactive molecule or its role in biochemical pathways.
Medicine: In medicine, this compound could be investigated for its therapeutic potential, including its ability to interact with specific molecular targets or pathways involved in disease processes.
Industry: Industrial applications may include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-pentylfuran) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
- 5,5’,5’'-(Ethane-1,1,2-triyl)tris(6-chloroindolin-2-one)
- 4,4’,4’‘-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1’-biphenyl]-4-amine))
- 4,4’,4’'-(1,1,1-Ethanetriyl)tris[2,6-bis(methoxymethyl)phenol]
Comparison: Compared to these similar compounds, 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-pentylfuran) is unique due to its specific structural arrangement and the presence of three 2-pentylfuran groups. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
87688-73-1 |
---|---|
Molecular Formula |
C29H42O3 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
2-[1,1-bis(5-pentylfuran-2-yl)ethyl]-5-pentylfuran |
InChI |
InChI=1S/C29H42O3/c1-5-8-11-14-23-17-20-26(30-23)29(4,27-21-18-24(31-27)15-12-9-6-2)28-22-19-25(32-28)16-13-10-7-3/h17-22H,5-16H2,1-4H3 |
InChI Key |
SCPRATIVTHLNJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(O1)C(C)(C2=CC=C(O2)CCCCC)C3=CC=C(O3)CCCCC |
Origin of Product |
United States |
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